Biotin-PEG6-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

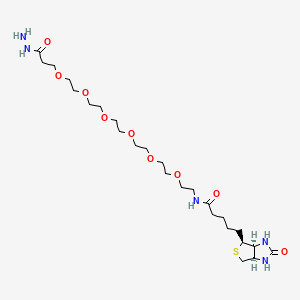

Biotin-PEG6-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins, carbohydrate-containing compounds that have oxidizable sugars or aldehydes. Hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

Applications De Recherche Scientifique

Bioconjugation and Labeling

One of the primary applications of biotin-PEG6-hydrazide is in bioconjugation, where it serves as a labeling reagent for glycoproteins and other carbohydrate-containing compounds. The hydrazide group allows for selective conjugation to carbonyl-containing molecules, enabling the attachment of biotin to a variety of biomolecules. This property is crucial for:

- Immunoassays : Biotinylated proteins can be used in enzyme-linked immunosorbent assays (ELISA) and other immunoassays to enhance sensitivity and specificity by utilizing the strong avidin-biotin interaction .

- Cellular Imaging : this compound can label cells or proteins for visualization in microscopy techniques, aiding in the study of cellular processes .

Drug Delivery Systems

This compound is increasingly being explored in drug delivery applications due to its ability to improve the pharmacokinetics of therapeutic agents. The PEG component contributes to increased solubility and reduced immunogenicity, while biotin facilitates targeted delivery to cells expressing avidin or streptavidin:

- Targeted Therapy : By conjugating drugs or therapeutic agents to this compound, researchers can achieve targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects .

- Controlled Release : The hydrazide linkage can be designed to release the drug in response to specific stimuli (e.g., pH changes), making it suitable for controlled release formulations .

Nanotechnology

In nanotechnology, this compound plays a significant role in the development of nanoparticles for various applications:

- Nanocarriers : It can be used to modify nanoparticles, allowing for biotin-mediated targeting of cancer cells or other specific cell types. This modification enhances the uptake of nanoparticles into target cells .

- Functional Coatings : The compound can be applied in creating functional coatings on surfaces used in biosensors or diagnostic devices, improving their performance through enhanced binding properties .

Case Study 1: Targeted Drug Delivery

A study demonstrated that attaching chemotherapeutic agents to this compound improved their accumulation in tumor tissues compared to non-targeted formulations. This targeted approach resulted in enhanced therapeutic effects and reduced systemic toxicity.

Case Study 2: Diagnostic Applications

In another application, this compound was utilized in the development of a novel biosensor for detecting glucose levels. The sensor exhibited high sensitivity due to the effective binding of glucose oxidase via biotinylation, illustrating the compound's utility in medical diagnostics.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Labeling glycoproteins and carbohydrates for assays | Enhanced sensitivity and specificity |

| Drug Delivery | Targeted delivery systems using biotin-mediated targeting | Improved efficacy and reduced side effects |

| Nanotechnology | Modification of nanoparticles for targeted therapies | Increased cellular uptake and specificity |

| Diagnostic Tools | Development of biosensors using biotinylated enzymes | High sensitivity for detecting biomolecules |

Propriétés

Formule moléculaire |

C25H47N5O9S |

|---|---|

Poids moléculaire |

593.74 |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1 |

Clé InChI |

BKVIFOCCBJHLJK-HFMPRLQTSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Biotin-PEG6-hydrazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.